molecular formula C12H11NO4 B6149387 2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid CAS No. 1016703-71-1

2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid

Cat. No.: B6149387
CAS No.: 1016703-71-1
M. Wt: 233.2
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Description

2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethoxycarbonyl group at the 2-position and a carboxylic acid group at the 7-position of the indole ring, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1016703-71-1

Molecular Formula

C12H11NO4

Molecular Weight

233.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions. For example, the reaction of indole with ethyl chloroformate in the presence of a base like triethylamine can yield the ethoxycarbonyl derivative.

    Carboxylation at the 7-Position: The carboxylic acid group can be introduced through carboxylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like DMF and POCl3, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.

    Medicine: The compound can be used in the synthesis of drug candidates and in the study of drug-receptor interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other biomolecules, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position.

    2-(methoxycarbonyl)-1H-indole-7-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2-position.

Uniqueness

2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with other indole derivatives.

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